molecular formula C14H26N2O3 B8443261 Ethyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate

Ethyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate

Cat. No.: B8443261
M. Wt: 270.37 g/mol
InChI Key: IDECSARNUYYRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

ethyl 4-(4-hydroxypiperidin-1-yl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-3-19-13(18)15-10-6-14(2,7-11-15)16-8-4-12(17)5-9-16/h12,17H,3-11H2,1-2H3

InChI Key

IDECSARNUYYRQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate (2.45 g, 8.69 mmol) in THF (20 mL) was added a 1.4 M solution of MeMgBr in toluene/THF (18.6 mL, 26.1 mmol) at 0° C., and the mixture was stirred at room temperature for 12 h. The reaction was then quenched with saturated aqueous ammonium chloride, and the mixture was extracted with dichloromethane (2×25 mL). The combined extracts were concentrated in vacuo to afford the title compound (1.54 g, 65%), which was used in the next step without further purification. MS (M+1): 271.26.
Name
ethyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate
Quantity
2.45 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.